molecular formula C16H23ClN2O3 B1679087 Procaterol hydrochloride CAS No. 59828-07-8

Procaterol hydrochloride

Katalognummer: B1679087
CAS-Nummer: 59828-07-8
Molekulargewicht: 326.82 g/mol
InChI-Schlüssel: AEQDBKHAAWUCMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Therapeutic Uses

Procaterol hydrochloride is primarily employed for its bronchodilatory properties, which are crucial for managing asthma and COPD. Its mechanism involves relaxation of bronchial smooth muscle, leading to improved airflow and respiratory function.

Asthma Treatment

Procaterol is indicated for the relief of bronchospasm in patients with asthma. Inhalation of procaterol has shown significant improvements in forced expiratory volume in one second (FEV1) and overall pulmonary function in clinical trials .

Chronic Obstructive Pulmonary Disease

Procaterol is also used in managing COPD, where it helps alleviate symptoms by inducing bronchodilation. Studies have demonstrated its efficacy in enhancing lung function and reducing exacerbations associated with this chronic condition .

Pharmacological Effects

This compound exhibits several pharmacological actions beyond mere bronchodilation:

  • Anti-inflammatory Effects : In vitro studies have indicated that procaterol inhibits the release of pro-inflammatory cytokines such as RANTES and IL-8 from bronchial epithelial cells, thereby reducing eosinophil chemotaxis and inflammation .
  • Suppression of Anaphylactic Reactions : Animal models have shown that procaterol can suppress anaphylactic reactions, suggesting potential applications in allergic conditions .

Clinical Findings

Recent studies have provided insights into the efficacy and safety of this compound in various clinical settings.

Combination Therapy

A study highlighted the benefits of combining procaterol with ambroxol hydrochloride in pediatric pneumonia treatment. The combination resulted in improved pulmonary function and symptom alleviation compared to standard treatments alone .

Study Group Treatment Outcome
Group ARoutine TreatmentLower efficacy in symptom relief
Group BProcaterol + AmbroxolHigher effective treatment rate, faster symptom resolution

Bioequivalence Studies

Bioequivalence studies comparing different formulations of procaterol inhalers have confirmed that new formulations maintain similar efficacy and safety profiles to established ones, ensuring consistent therapeutic outcomes .

Case Studies

Several case studies illustrate the practical applications of procaterol:

  • A double-blind crossover trial involving asthmatic children demonstrated that inhaled procaterol significantly improved FEV1 measurements over a sustained period compared to placebo, showcasing its long-lasting effects .
  • Another study evaluated the use of procaterol in adult patients with COPD, finding substantial improvements in lung function metrics after administration via dry powder inhalers .

Biologische Aktivität

Procaterol hydrochloride is a long-acting selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological properties include anti-inflammatory effects, bronchodilation, and the inhibition of eosinophil chemotaxis, making it an important therapeutic agent in respiratory conditions.

Procaterol exerts its effects by stimulating beta-2 adrenergic receptors located in bronchial smooth muscle. This stimulation leads to relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. Additionally, procaterol has been shown to inhibit the release of pro-inflammatory cytokines and chemokines such as RANTES, GM-CSF, and IL-8 from bronchial epithelial cells, thereby reducing eosinophilic inflammation associated with asthma .

Pharmacokinetics

A study conducted on the pharmacokinetics of procaterol revealed that after oral administration of 50 µg this compound hydrate, the peak plasma concentration (Cmax) reached approximately 136.4 pg/ml at about 1.44 hours post-dose. The mean terminal elimination half-life was approximately 3.83 hours. Notably, the main metabolites identified were DM-251 and DM-252, which are glucuronides of procaterol .

Clinical Efficacy

Procaterol has been evaluated in various clinical settings for its efficacy in treating respiratory conditions:

  • Asthma Management : In a double-blind placebo-controlled trial involving 45 patients with chronic reversible airway disease, procaterol demonstrated significant improvements in pulmonary function compared to placebo, particularly at doses of 0.05 mg and 0.10 mg taken twice daily. The larger dose showed a more pronounced effect on FEV1 and peak flow rates .
  • Pediatric Applications : A study combining ambroxol hydrochloride with procaterol in treating pediatric pneumonia indicated that this combination significantly improved clinical outcomes such as cough disappearance time and overall pulmonary function compared to routine treatment alone .

Safety Profile

The safety profile of procaterol has been assessed in several studies. Common side effects include mild tremors and nervousness, which are generally transient and dose-related. No significant adverse changes have been observed in vital signs or ECG readings during clinical trials .

Data Table: Summary of Key Findings

Study FocusPopulationDosageKey Findings
Efficacy in Asthma45 patients0.05 mg & 0.10 mgSignificant improvement in FEV1 (P < 0.05)
Pediatric PneumoniaChildren12.5 μg (under 5)Shorter cough disappearance time with combination therapy
Pharmacokinetics8 healthy adults50 μgCmax of 136.4 pg/ml; half-life ~3.83 h

Case Study: Efficacy in Cough Variant Asthma

A recent study investigated the efficacy and safety of this compound combined with inhaled glucocorticoids in patients with cough variant asthma (CVA). The randomized controlled trial included 160 participants over an eight-week period, measuring cough symptom scores before and after treatment. Preliminary results indicated significant reductions in cough severity scores among those receiving procaterol compared to placebo .

Case Study: Long-term Effects on Pediatric Patients

In another case study focusing on children with asthma, procaterol was administered via inhalation at a dose of 10 µg. The study monitored lung function parameters over a ten-hour period post-administration, revealing sustained improvements in FEV1 and other metrics compared to placebo .

Eigenschaften

IUPAC Name

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDBKHAAWUCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59828-07-8, 62929-91-3
Record name 8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59828-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Procaterol hydrochloride
Reactant of Route 2
Procaterol hydrochloride
Reactant of Route 3
Procaterol hydrochloride
Reactant of Route 4
Procaterol hydrochloride
Reactant of Route 5
Procaterol hydrochloride
Reactant of Route 6
Procaterol hydrochloride
Customer
Q & A

Q1: How does procaterol hydrochloride exert its bronchodilatory effect?

A1: this compound selectively binds to β2-adrenergic receptors [, ], predominantly found in bronchial smooth muscle. This binding activates intracellular signaling pathways, leading to increased cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow [, ].

Q2: Are there any studies investigating the impact of this compound on airway hyperreactivity, a hallmark of asthma?

A2: Yes, research indicates that while this compound effectively relieves bronchoconstriction, it does not significantly impact airway hyperreactivity compared to other treatments [].

Q3: What is known about the pharmacokinetic profile of this compound in humans?

A4: Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within approximately 1.5 hours []. It undergoes metabolism primarily via glucuronidation, resulting in two main metabolites, DM-251 and DM-252 [].

Q4: How are this compound and its metabolites eliminated from the body?

A5: Both procaterol and its glucuronide metabolites are primarily excreted in urine [].

Q5: Does the presence of food impact the pharmacokinetics of this compound?

A6: Research suggests that food intake, particularly high-fat meals, can delay the absorption and onset of action of this compound, although it does not significantly affect the peak response or duration of action [].

Q6: What is the molecular structure of this compound?

A7: this compound, chemically known as 5-(1-hydroxy-2-isopropylaminobutyl)-8-hydroxy-2(1H)-quinolinone hydrochloride, exists in a hemihydrate form []. Its crystal structure has been elucidated using X-ray diffraction analysis, revealing a specific conformation that is retained in solution [].

Q7: What analytical techniques are employed to quantify this compound in various matrices?

A8: Several methods have been developed for the determination of this compound, including high-performance liquid chromatography (HPLC) [, ], solid substrate room temperature phosphorimetry (SSRTP) [], and flow injection chemiluminescence [].

Q8: Are there different formulations of this compound available?

A9: Yes, this compound is available in various formulations, including tablets, syrup, metered-dose inhalers (MDIs), dry powder inhalers (DPIs), and transdermal patches [, , , , ]. These diverse formulations cater to different patient needs and preferences.

Q9: How stable is this compound in solution, and what factors can influence its stability?

A10: Studies indicate that the stability of this compound oral solution can be affected by the type of mixing tank and container used during manufacturing. Trace heavy metals leaching from these materials can potentially degrade the drug, highlighting the importance of material compatibility in formulation development [].

Q10: What are the clinical applications of this compound?

A11: this compound is primarily used in the treatment of respiratory diseases characterized by bronchoconstriction, such as asthma, asthmatic bronchitis, and chronic obstructive pulmonary disease (COPD) [, , ].

Q11: Has the efficacy of this compound in treating cough variant asthma (CVA) been investigated?

A12: Several studies have demonstrated the efficacy of this compound in managing CVA in both adults and children. It effectively reduces cough symptoms and improves pulmonary function parameters [, , , ].

Q12: What is the safety profile of this compound?

A14: this compound is generally well-tolerated. Common side effects are typically mild and transient, including tremor and headache []. In rare cases, high doses of inhaled this compound have been associated with lactic acidosis and hypokalemia, highlighting the importance of appropriate dosing and monitoring [].

Q13: Are there any specific safety considerations for the use of this compound in pediatric patients?

A15: While generally considered safe, a case report documented chin trembling in a child with ADHD receiving this compound and methylphenidate concurrently []. This observation emphasizes the need for careful consideration and monitoring of potential drug interactions, particularly in vulnerable populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.